molecular formula C22H30O10 B13346415 alpha-CEHC glucuronide CAS No. 477200-36-5

alpha-CEHC glucuronide

Cat. No.: B13346415
CAS No.: 477200-36-5
M. Wt: 454.5 g/mol
InChI Key: MWDYOFPRWKTECC-XOIOWARXSA-N
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Description

This compound appears in human urine after vitamin E supplementation and is a major urinary metabolite of alpha-tocopherol . It plays a significant role in the metabolism and excretion of vitamin E in the human body.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-CEHC glucuronide is synthesized through the glucuronidation of alpha-CEHC, which is a metabolite of alpha-tocopherol. The glucuronidation process involves the addition of glucuronic acid to alpha-CEHC, facilitated by the enzyme UDP-glucuronosyltransferase. This reaction typically occurs in the liver and enhances the solubility of alpha-CEHC, allowing for its excretion in urine .

Industrial Production Methods

the glucuronidation process can be replicated in vitro using liver microsomes or recombinant enzymes to study the compound’s properties and behavior .

Chemical Reactions Analysis

Types of Reactions

Alpha-CEHC glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to alpha-CEHC, increasing its water solubility and facilitating its excretion .

Common Reagents and Conditions

The glucuronidation reaction requires the presence of UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. This reaction typically occurs under physiological conditions in the liver .

Major Products Formed

The primary product formed from the glucuronidation of alpha-CEHC is this compound. This compound is then excreted in the urine, representing a major pathway for the elimination of vitamin E metabolites from the body .

Scientific Research Applications

Alpha-CEHC glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Alpha-CEHC glucuronide exerts its effects primarily through its role in the metabolism and excretion of vitamin E. The glucuronidation process enhances the solubility of alpha-CEHC, allowing it to be efficiently excreted in the urine. This mechanism helps regulate the levels of vitamin E and its metabolites in the body, ensuring proper antioxidant function and cellular health .

Comparison with Similar Compounds

Alpha-CEHC glucuronide can be compared with other similar compounds, such as gamma-CEHC glucuronide and alpha-CEHC sulfate. These compounds are also metabolites of vitamin E and undergo similar metabolic processes:

This compound is unique in its specific role in the metabolism and excretion of alpha-tocopherol, highlighting its importance in maintaining vitamin E homeostasis in the body.

Properties

CAS No.

477200-36-5

Molecular Formula

C22H30O10

Molecular Weight

454.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(2S)-2-(2-carboxyethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H30O10/c1-9-10(2)18-12(5-7-22(4,32-18)8-6-13(23)24)11(3)17(9)30-21-16(27)14(25)15(26)19(31-21)20(28)29/h14-16,19,21,25-27H,5-8H2,1-4H3,(H,23,24)(H,28,29)/t14-,15-,16+,19-,21+,22-/m0/s1

InChI Key

MWDYOFPRWKTECC-XOIOWARXSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC(=O)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCC(=O)O)C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C

Origin of Product

United States

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